2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol
Overview
Description
2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as Nefazodone, is a synthetic compound used in scientific research for its antidepressant properties. It belongs to the class of phenylpiperazine derivatives and was first synthesized in the 1980s. Nefazodone works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and appetite.
Mechanism of Action
2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol works by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to an improvement in mood, sleep, and appetite. This compound also acts as an antagonist at serotonin 2A receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood, sleep, and appetite. This compound also decreases the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of serotonin and norepinephrine in various physiological and pathological processes. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has a number of limitations for lab experiments. It has a low affinity for serotonin and norepinephrine transporters, which may limit its effectiveness in some models. Additionally, this compound has been shown to have a number of off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are a number of future directions for research on 2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the role of this compound in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing more selective this compound analogs that have fewer off-target effects. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as dopamine and glutamate.
Scientific Research Applications
2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder. This compound has also been studied for its potential use in treating neuropathic pain, migraines, and sleep disorders.
properties
IUPAC Name |
2-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-13-15-23-14-12-20-8-10-21(11-9-20)16-18-6-3-5-17-4-1-2-7-19(17)18/h1-7,22H,8-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFUECHCBIXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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